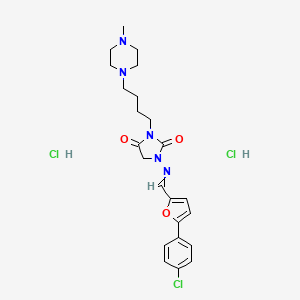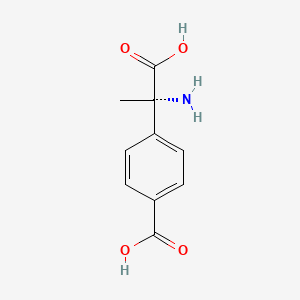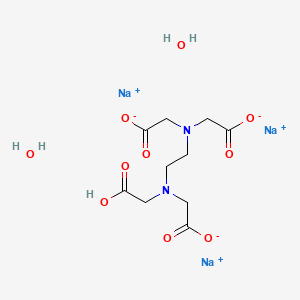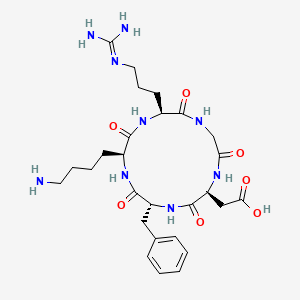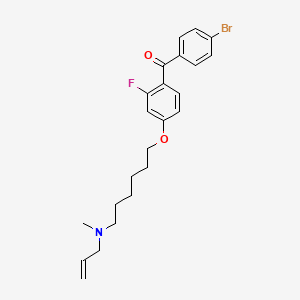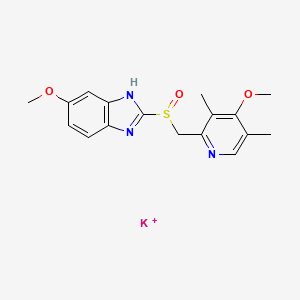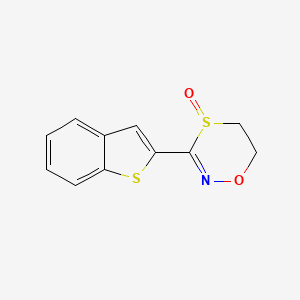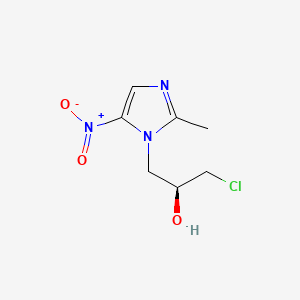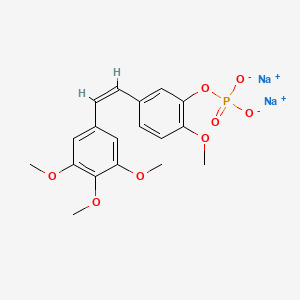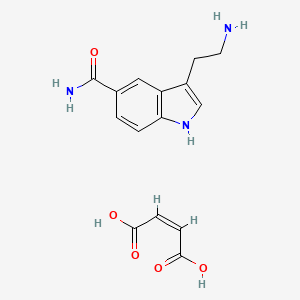
5-羧酰胺色胺马来酸盐
描述
5-羧酰胺色胺马来酸盐: 是一种与神经递质血清素密切相关的色胺衍生物。 它作为几种血清素受体的非选择性、高亲和力完全激动剂,包括 5-HT1A、5-HT1B、5-HT1D、5-HT5A 和 5-HT7 受体 。这种化合物通常用于科学研究,以研究血清素及其受体的影响。
科学研究应用
5-羧酰胺色胺马来酸盐具有广泛的科学研究应用:
化学: 它用于研究色胺衍生物的化学性质和反应。
生物学: 该化合物用于研究血清素受体及其在生物过程中的作用。
医学: 它用于研究血清素受体激动剂对各种生理和病理状况的影响,包括心血管和神经系统疾病。
作用机制
5-羧酰胺色胺马来酸盐的作用机制涉及它与血清素受体的相互作用。作为一种完全激动剂,它与这些受体结合并激活它们,模拟血清素的作用。分子靶标包括 5-HT1A、5-HT1B、5-HT1D、5-HT5A 和 5-HT7 受体。 激活这些受体会导致各种下游信号通路,介导该化合物的生理效应 .
生化分析
Biochemical Properties
5-Carboxamidotryptamine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an agonist at multiple serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . These interactions lead to the activation of downstream signaling pathways, influencing various physiological processes. The compound’s high affinity for these receptors makes it a valuable tool for studying serotonin-mediated biochemical reactions.
Cellular Effects
5-Carboxamidotryptamine maleate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of serotonin receptors by 5-Carboxamidotryptamine maleate leads to changes in intracellular signaling cascades, affecting processes such as neurotransmission, cell proliferation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular physiology.
Molecular Mechanism
The molecular mechanism of 5-Carboxamidotryptamine maleate involves its binding interactions with serotonin receptors. As a full agonist, it binds to the receptor sites, inducing conformational changes that activate downstream signaling pathways . This activation can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular function. The compound’s ability to selectively target multiple serotonin receptors makes it a valuable tool for studying the molecular mechanisms underlying serotonin-mediated processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carboxamidotryptamine maleate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 5-Carboxamidotryptamine maleate can maintain its activity over extended periods, allowing researchers to observe its sustained impact on cellular processes . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 5-Carboxamidotryptamine maleate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses producing minimal effects and higher doses leading to significant physiological changes . At high doses, 5-Carboxamidotryptamine maleate can cause toxic or adverse effects, highlighting the importance of dose optimization in experimental settings. These dosage effects provide valuable insights into the compound’s therapeutic potential and safety profile.
Metabolic Pathways
5-Carboxamidotryptamine maleate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interactions with serotonin receptors play a key role in its metabolic effects, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-Carboxamidotryptamine maleate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s bioavailability and efficacy, making them important considerations in experimental and therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Carboxamidotryptamine maleate affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
准备方法
合成路线和反应条件: 5-羧酰胺色胺马来酸盐的合成通常涉及以下步骤:
起始原料: 合成从 3-(2-氨基乙基)-1H-吲哚-5-羧酰胺的制备开始。
反应条件: 该化合物通过一系列反应合成,包括在吲哚环的 5 位引入羧酰胺基团。这是使用诸如羧酸衍生物和胺之类的试剂在受控条件下实现的。
纯化: 最终产物使用诸如重结晶或色谱法之类的技术进行纯化,以获得高纯度化合物。
工业生产方法: 5-羧酰胺色胺马来酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 采用先进的纯化技术,如高效液相色谱 (HPLC),以确保化合物符合行业标准 .
化学反应分析
反应类型: 5-羧酰胺色胺马来酸盐经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 该化合物可以进行取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 在特定条件下使用卤素和亲核试剂等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化物,而取代反应可以产生各种取代的衍生物 .
相似化合物的比较
类似化合物:
- 2-甲基-5-羟色胺
- 5-苄氧基色胺
- 5-甲氧基色胺
- α-甲基-5-羟色胺
- 富来特立普坦
- 醋色胺
- 舒马曲坦
比较: 5-羧酰胺色胺马来酸盐因其对多种血清素受体的独特的高亲和力和非选择性激动剂活性而独一无二。这使其与其他类似化合物区别开来,这些化合物可能对特定血清素受体亚型具有选择性亲和力。 例如,舒马曲坦对 5-HT1B 和 5-HT1D 受体更具选择性,而 5-羧酰胺色胺马来酸盐与更广泛的血清素受体相互作用 .
属性
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQZSWAOVAMBQM-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017355 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118202-69-0, 74885-72-6 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118202-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxamidotryptamine hemiethanolate maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CARBOXAMIDOTRYPTAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PED53BA7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-carboxamidotryptamine maleate?
A1: 5-carboxamidotryptamine maleate is a serotonin receptor agonist, demonstrating activity at both 5-HT1 and 5-HT7 receptors [, , , , , , ]. Its effects depend on the specific receptor subtypes it activates, their distribution within the nervous system, and the downstream signaling pathways they engage.
Q2: How does activation of 5-HT1A receptors by 5-carboxamidotryptamine maleate impact neuronal signaling?
A2: Studies in cultured hippocampal neurons reveal that 5-carboxamidotryptamine maleate, through 5-HT1A receptor activation, stimulates the Akt signaling pathway, a key regulator of cell survival and plasticity [, , ]. Interestingly, it does not appear to activate the ERK pathway in these neurons, suggesting a selective engagement of downstream signaling cascades [, , ].
Q3: Does 5-carboxamidotryptamine maleate affect neuronal activity in the hippocampus?
A3: Research suggests that 5-carboxamidotryptamine maleate, likely through its action on 5-HT7 receptors, can modulate synaptic transmission in the hippocampus [, ]. Specifically, it has been shown to suppress the perforant path input to the CA1 region, indicating a potential role in regulating hippocampal excitability [].
Q4: What is the role of 5-carboxamidotryptamine maleate in modulating cardiovascular reflexes?
A4: 5-carboxamidotryptamine maleate has been implicated in the modulation of cardiovascular reflexes, particularly within the nucleus tractus solitarius (NTS) []. Studies have shown that it can influence the activity of NTS neurons that receive input from vagal afferents, suggesting a role in regulating cardiovascular homeostasis [].
Q5: How does the action of 5-carboxamidotryptamine maleate differ in tumor-feeding arterioles compared to normal arterioles?
A5: Studies in mice have demonstrated that tumor-feeding arterioles exhibit a significantly greater vasoconstriction response to 5-carboxamidotryptamine maleate compared to tumor-independent or control arterioles []. This enhanced response appears to be independent of common endothelial mediators, suggesting a potential alteration in the arteriolar smooth muscle itself [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


